molecular formula C18H14N2O B5852220 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone CAS No. 91459-04-0

1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone

Cat. No. B5852220
CAS RN: 91459-04-0
M. Wt: 274.3 g/mol
InChI Key: KTEBRVWKILSSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone, also known as PPE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPE belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations as well. It has poor solubility in water, which can limit its bioavailability. This compound also has low oral bioavailability, which may require the use of alternative administration routes such as intravenous or intraperitoneal injection.

Future Directions

There are several future directions for the research on 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone. One of the areas of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. The role of this compound in the regulation of autophagy, a process involved in the clearance of damaged cellular components, is also an area of interest for future research. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases is an area of potential research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities make it a promising candidate for the treatment of various diseases. The synthesis method of this compound is relatively simple, and it has several advantages for lab experiments. However, its poor solubility and low oral bioavailability are some of the limitations that need to be addressed. Future research on this compound is needed to explore its full potential and to develop more effective therapeutic strategies.

Synthesis Methods

The synthesis of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone involves the condensation of 2-acetylpyridine and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.

Scientific Research Applications

1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This compound has also been investigated for its neuroprotective effects and its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-17(15-9-5-2-6-10-15)11-18-19-12-16(13-20-18)14-7-3-1-4-8-14/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEBRVWKILSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355298
Record name Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91459-04-0
Record name Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.